Cas no 952-03-4 (3-Methyl-3'-nitro-1,1'-biphenyl)

3-Methyl-3'-nitro-1,1'-biphenyl structure
952-03-4 structure
Product name:3-Methyl-3'-nitro-1,1'-biphenyl
CAS No:952-03-4
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD21332989
CID:1039273
PubChem ID:11264336

3-Methyl-3'-nitro-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-3'-nitro-1,1'-biphenyl
    • 1-methyl-3-(3-nitrophenyl)benzene
    • DTXSID80460502
    • SCHEMBL12360611
    • MFCD21332989
    • BS-24656
    • 952-03-4
    • MDL: MFCD21332989
    • Inchi: InChI=1S/C13H11NO2/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)14(15)16/h2-9H,1H3
    • InChI Key: LCASELMABFFEAT-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)C2=CC(=CC=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 213.078978594g/mol
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 45.8Ų

3-Methyl-3'-nitro-1,1'-biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M343095-500mg
3-Methyl-3'-nitro-1,1'-biphenyl
952-03-4
500mg
$ 185.00 2022-06-03
Fluorochem
217210-10g
3-Methyl-3'-nitro-1,1'-biphenyl
952-03-4 95%
10g
£750.00 2022-03-01
A2B Chem LLC
AC87802-5g
1-Methyl-3-(3-nitrophenyl)benzene
952-03-4 96%
5g
$402.00 2024-07-18
A2B Chem LLC
AC87802-1g
1-Methyl-3-(3-nitrophenyl)benzene
952-03-4 96%
1g
$142.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1538058-5g
3-Methyl-3'-nitro-1,1'-biphenyl
952-03-4 98%
5g
¥2456.00 2024-04-24
1PlusChem
1P0066OQ-1g
3-Methyl-3'-nitro-1,1'-biphenyl
952-03-4 96%
1g
$150.00 2025-02-21
TRC
M343095-100mg
3-Methyl-3'-nitro-1,1'-biphenyl
952-03-4
100mg
$ 50.00 2022-06-03
Alichem
A019114200-10g
3-Methyl-3'-nitro-1,1'-biphenyl
952-03-4 95%
10g
$552.90 2023-08-31
Fluorochem
217210-5g
3-Methyl-3'-nitro-1,1'-biphenyl
952-03-4 95%
5g
£450.00 2022-03-01
abcr
AB310587-1g
1-Methyl-3-(3-nitrophenyl)benzene, 96%; .
952-03-4 96%
1g
€246.00 2025-02-17

3-Methyl-3'-nitro-1,1'-biphenyl Related Literature

Additional information on 3-Methyl-3'-nitro-1,1'-biphenyl

Exploring the Properties and Applications of 3-Methyl-3'-nitro-1,1'-biphenyl (CAS No. 952-03-4)

3-Methyl-3'-nitro-1,1'-biphenyl (CAS No. 952-03-4) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various industries. This nitro-substituted biphenyl derivative is characterized by the presence of a methyl group at the 3-position and a nitro group at the 3'-position, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals often search for terms like "3-Methyl-3'-nitro-1,1'-biphenyl synthesis" or "CAS 952-03-4 applications," reflecting the growing interest in this compound.

The molecular formula of 3-Methyl-3'-nitro-1,1'-biphenyl is C13H11NO2, with a molecular weight of 213.23 g/mol. Its biphenyl core structure provides excellent thermal stability, while the nitro functional group offers reactivity that is useful in further chemical transformations. Recent studies have explored its role in the development of advanced materials, particularly in the field of organic electronics, where researchers investigate its potential as a building block for conductive polymers or photovoltaic materials.

One of the most frequently asked questions about this compound is "How is 3-Methyl-3'-nitro-1,1'-biphenyl used in pharmaceutical research?" While not a drug substance itself, this compound serves as a crucial intermediate in the synthesis of more complex molecules. Its aromatic nitro compound nature makes it valuable for creating various heterocyclic compounds that may have biological activity. The methyl group at the 3-position can influence the compound's electronic properties, which is particularly important when designing molecules with specific interactions.

From an environmental perspective, researchers are investigating "biodegradation pathways of nitroaromatic compounds" like 3-Methyl-3'-nitro-1,1'-biphenyl. Understanding how microorganisms break down these structures is crucial for developing green chemistry approaches and sustainable synthesis methods. The compound's stability under various conditions makes it an interesting subject for environmental fate studies, particularly in relation to persistent organic pollutants research.

In material science applications, the electronic properties of 3-Methyl-3'-nitro-1,1'-biphenyl have attracted attention for potential use in organic semiconductors. The conjugated biphenyl system, modified by the electron-withdrawing nitro group and electron-donating methyl group, creates interesting charge transfer characteristics that could be useful in optoelectronic devices. This aligns with current industry trends toward flexible electronics and wearable technology.

Analytical chemists frequently search for "characterization methods for 3-Methyl-3'-nitro-1,1'-biphenyl" as proper identification is crucial for quality control. Common techniques include HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound's distinct spectral features, particularly in proton NMR due to its asymmetrical substitution pattern, make it relatively straightforward to identify and quantify in mixtures.

The synthesis of 3-Methyl-3'-nitro-1,1'-biphenyl typically involves cross-coupling reactions between appropriately substituted benzene derivatives. Modern approaches focus on catalyst optimization and reaction condition refinement to improve yields and reduce environmental impact. Recent publications have explored palladium-catalyzed methods and microwave-assisted synthesis as more efficient routes to this valuable intermediate.

Safety considerations for handling 3-Methyl-3'-nitro-1,1'-biphenyl follow standard laboratory protocols for nitroaromatic compounds. While not classified as highly hazardous, proper personal protective equipment should be used, and the compound should be stored away from strong oxidizers. These precautions align with the broader chemical industry's emphasis on responsible chemical management and laboratory safety standards.

Future research directions for CAS 952-03-4 may explore its potential in catalysis or as a ligand in coordination chemistry. The compound's ability to participate in hydrogen bonding and π-π interactions makes it an interesting candidate for supramolecular chemistry applications. Additionally, modifications to its structure could yield new derivatives with enhanced properties for specific applications in materials science or medicinal chemistry.

For researchers considering working with 3-Methyl-3'-nitro-1,1'-biphenyl, it's important to consult recent literature on "handling nitroaromatic compounds" and "purification methods for biphenyl derivatives." The compound's moderate polarity allows for purification through various chromatographic techniques, while its crystalline nature at room temperature facilitates isolation. These practical considerations are particularly relevant for scientists working in process chemistry and scale-up operations.

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Amadis Chemical Company Limited
(CAS:952-03-4)3-Methyl-3'-nitro-1,1'-biphenyl
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Purity:99%
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Price ($):274.0